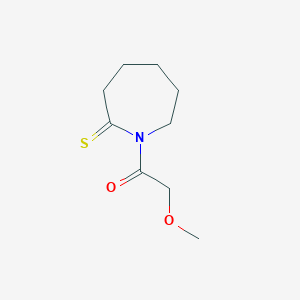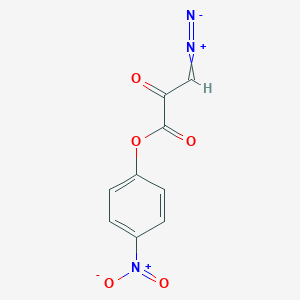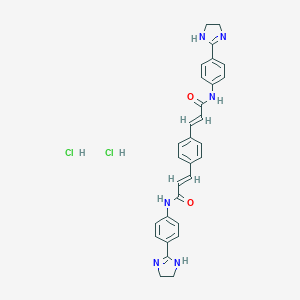
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is a synthetic compound that has gained significant attention in scientific research. It is a nucleoside analog that has been used in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the inhibition of viral reverse transcriptase. The compound is a nucleoside analog that mimics the structure of the natural nucleosides present in DNA. When the viral reverse transcriptase incorporates the compound into the viral DNA, it causes termination of the DNA chain, thereby preventing further replication of the virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to be well-tolerated and has a low toxicity profile. However, it can cause some adverse effects such as nausea, vomiting, and diarrhea. In addition, the compound has been found to have some potential for causing DNA damage and mutagenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in lab experiments is its antiviral properties. The compound has been found to be effective against a range of viruses, which makes it a valuable tool for studying viral replication and developing antiviral drugs. However, one of the limitations of using the compound is its potential for causing DNA damage and mutagenesis. This can make it difficult to use the compound in studies that involve DNA analysis.
Future Directions
There are several future directions for the use of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in scientific research. One area of interest is the development of new antiviral drugs based on the structure of the compound. Another area of interest is the use of the compound in cancer treatment. There is also potential for using the compound in gene therapy, as it can be incorporated into DNA to prevent replication. Further studies are needed to fully understand the potential uses and limitations of this compound in scientific research.
Synthesis Methods
The synthesis of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the reaction of 2-azido-3,4-dihydroxymethylcyclopent-1-ene with 4-amino-2(1H)-pyrimidinone. The reaction is carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The resulting compound is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has been used in scientific research for its antiviral properties. It has been found to be effective against a range of viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). The compound works by inhibiting the activity of viral reverse transcriptase, an enzyme that is essential for the replication of the virus. In addition to its antiviral properties, this compound has also been studied for its potential use in cancer treatment.
properties
CAS RN |
111795-59-6 |
|---|---|
Molecular Formula |
C10H14N6O3 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
4-amino-1-[2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O3/c11-7-1-2-16(10(19)13-7)6-3-5(4-17)9(18)8(6)14-15-12/h1-2,5-6,8-9,17-18H,3-4H2,(H2,11,13,19) |
InChI Key |
XSOIFZFGJWIAOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
synonyms |
4-AAHCP 4-amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)







![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)


